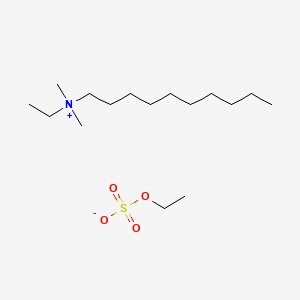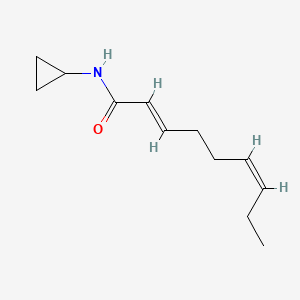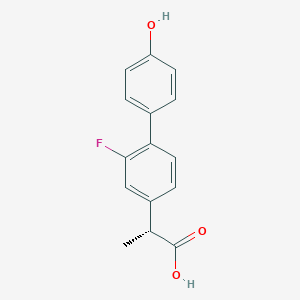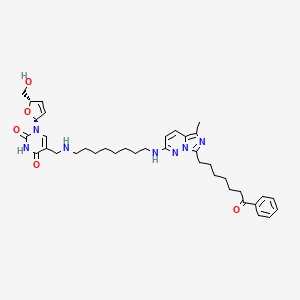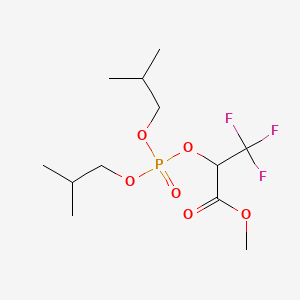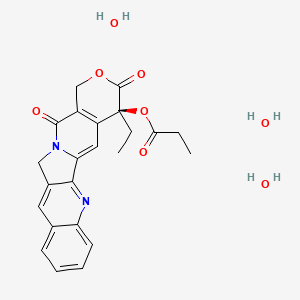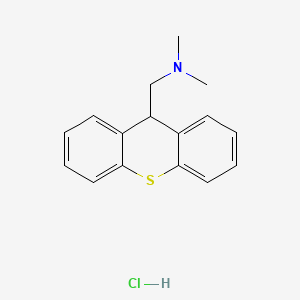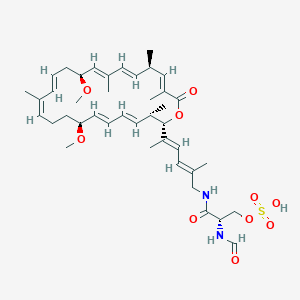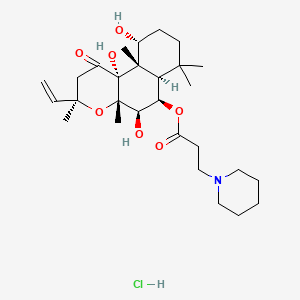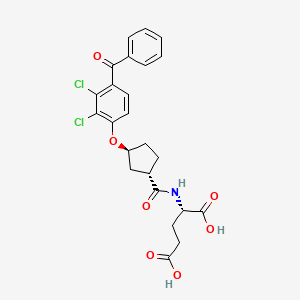
Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate is an organic sulfonate compound. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by its unique structure, which includes a hydroxy group, a double bond, and a sulfonate group attached to a carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate typically involves the sulfonation of 1-hydroxy-3,7-dimethyloct-6-ene. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonate group. Common reagents used in this process include sulfur trioxide or chlorosulfonic acid, which react with the hydroxy compound to form the sulfonate ester. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the continuous addition of the hydroxy compound and the sulfonating agent into the reactor, followed by neutralization with sodium hydroxide to form the sodium salt of the sulfonate.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of 1-keto-3,7-dimethyloct-6-ene-1-sulphonate or 1-carboxy-3,7-dimethyloct-6-ene-1-sulphonate.
Reduction: Formation of 1-hydroxy-3,7-dimethyloctane-1-sulphonate.
Substitution: Formation of various substituted sulfonates depending on the nucleophile used.
Scientific Research Applications
Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mechanism of Action
The mechanism of action of Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is exploited in various applications, such as enhancing the solubility of drugs in pharmaceutical formulations or improving the emulsification of oils in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another widely used surfactant with similar properties but a different carbon chain length.
Sodium lauryl ether sulfate: A surfactant with an ether linkage in the carbon chain, providing different solubility and foaming characteristics.
Uniqueness
Sodium 1-hydroxy-3,7-dimethyloct-6-ene-1-sulphonate is unique due to its specific structure, which includes a hydroxy group and a double bond. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications where other surfactants may not perform as effectively.
Properties
CAS No. |
65416-29-7 |
|---|---|
Molecular Formula |
C10H19NaO4S |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
sodium;1-hydroxy-3,7-dimethyloct-6-ene-1-sulfonate |
InChI |
InChI=1S/C10H20O4S.Na/c1-8(2)5-4-6-9(3)7-10(11)15(12,13)14;/h5,9-11H,4,6-7H2,1-3H3,(H,12,13,14);/q;+1/p-1 |
InChI Key |
AOTGIENKPBLGMC-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC=C(C)C)CC(O)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


